molecular formula C15H21BN2O2S B13712991 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(thiophen-3-yl)ethyl)-1H-pyrazole

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(thiophen-3-yl)ethyl)-1H-pyrazole

Cat. No.: B13712991
M. Wt: 304.2 g/mol
InChI Key: XAKGOKWIGDBCIW-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(thiophen-3-yl)ethyl)-1H-pyrazole is a complex organic compound that features a boronate ester group and a pyrazole ring

Preparation Methods

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(thiophen-3-yl)ethyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the thiophene group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Formation of the boronate ester: The boronate ester group can be introduced by reacting the pyrazole-thiophene intermediate with bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(thiophen-3-yl)ethyl)-1H-pyrazole can undergo various chemical reactions:

    Oxidation: The boronate ester group can be oxidized to form a boronic acid.

    Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole.

    Substitution: The thiophene group can participate in electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine.

Scientific Research Applications

This compound has several applications in scientific research:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The pyrazole ring is a common pharmacophore in drug design, and the boronate ester group can be used for targeted drug delivery.

    Materials Science: The compound can be used in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(thiophen-3-yl)ethyl)-1H-pyrazole depends on its application. In medicinal chemistry, the pyrazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The boronate ester group can form reversible covalent bonds with diols, which is useful in targeted drug delivery.

Comparison with Similar Compounds

Similar compounds include other boronate esters and pyrazole derivatives. For example:

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Lacks the thiophene group but has similar reactivity.

    1-(2-(Thiophen-3-yl)ethyl)-1H-pyrazole: Lacks the boronate ester group but retains the thiophene and pyrazole moieties.

The uniqueness of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(thiophen-3-yl)ethyl)-1H-pyrazole lies in the combination of these functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C15H21BN2O2S

Molecular Weight

304.2 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-thiophen-3-ylethyl)pyrazole

InChI

InChI=1S/C15H21BN2O2S/c1-14(2)15(3,4)20-16(19-14)13-9-17-18(10-13)7-5-12-6-8-21-11-12/h6,8-11H,5,7H2,1-4H3

InChI Key

XAKGOKWIGDBCIW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC3=CSC=C3

Origin of Product

United States

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